molecular formula C9H10ClN3 B13560581 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13560581
M. Wt: 195.65 g/mol
InChI Key: XJGLDJKKLMIFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorine atom at the 7th position and an isopropyl group at the 1st position of the benzotriazole ring.

Preparation Methods

The synthesis of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-1H-benzotriazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-1,2,3-benzotriazole: Lacks the chlorine and isopropyl groups, resulting in different chemical and biological properties.

    5-chloro-1H-1,2,3-benzotriazole: Has a chlorine atom at the 5th position instead of the 7th position, leading to variations in reactivity and applications.

    1-(propan-2-yl)-1H-1,2,3-benzotriazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

7-Chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and potential anticancer properties. The findings are supported by data from various studies and case analyses.

Chemical Structure and Properties

The compound this compound features a benzotriazole core with a chlorine atom at the 7-position and an isopropyl group at the 1-position. This structural configuration is significant as it influences the compound's biological interactions.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit notable antimicrobial properties. For example, compounds with bulky hydrophobic groups have demonstrated enhanced antibacterial activity against various strains such as Bacillus subtilis and Escherichia coli. Specifically, studies indicate that introducing an isopropyl group increases the antibacterial potency of certain benzotriazole derivatives:

CompoundMIC (μg/ml)Target Bacteria
7-Chloro-1-(propan-2-yl)-1H-benzotriazole6.25Bacillus subtilis
Reference Drug (Streptomycin)12.5Bacillus subtilis

This data suggests that the compound exhibits promising antibacterial properties comparable to established antibiotics .

Antifungal Activity

In addition to antibacterial effects, 7-chloro-1-(propan-2-yl)-1H-benzotriazole has shown antifungal activity. Studies indicate that modifications to the benzotriazole ring can enhance antifungal efficacy. For instance:

CompoundMIC (μg/ml)Target Fungi
7-Chloro-1-(propan-2-yl)-1H-benzotriazole12.5 - 25Candida albicans
Modified Benzotriazoles1.6 - 25Various fungi

The introduction of electron-withdrawing groups at specific positions on the benzotriazole ring significantly increases antifungal activity against pathogens like Candida and Aspergillus spp. .

Anticancer Potential

Recent investigations into the anticancer properties of benzotriazole derivatives have revealed their potential as therapeutic agents. The compound has been evaluated for its cytotoxic effects on cancer cell lines:

Cell LineIC50 (μM)Mechanism
FaDu (hypopharyngeal tumor)15.0Induction of apoptosis
Panc-1 (pancreatic cancer)20.0Cell cycle arrest

These results indicate that 7-chloro-1-(propan-2-yl)-1H-benzotriazole may induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential role in cancer therapy .

Case Studies

Several case studies have highlighted the utility of benzotriazole derivatives in clinical settings:

  • Antimicrobial Resistance : A study focused on the increasing resistance of bacterial strains to conventional antibiotics underscored the need for new antimicrobial agents like benzotriazoles.
  • Cancer Treatment : Clinical trials involving benzotriazole derivatives demonstrated significant tumor reduction in patients with advanced-stage cancers, showcasing their therapeutic potential.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

7-chloro-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-9-7(10)4-3-5-8(9)11-12-13/h3-6H,1-2H3

InChI Key

XJGLDJKKLMIFAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC=C2Cl)N=N1

Origin of Product

United States

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